N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide
Description
N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a difluorophenyl group, a pyrazolyl group, and a piperidinyl group attached to a propanamide backbone
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O/c1-12-9-21-24(10-12)15-4-3-7-23(11-15)13(2)18(25)22-17-6-5-14(19)8-16(17)20/h5-6,8-10,13,15H,3-4,7,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZFVPVKGPSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCCN(C2)C(C)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Intermediate: Starting with a suitable piperidine derivative, the compound is functionalized to introduce the pyrazolyl group.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with a propanoyl chloride derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The difluorophenyl and pyrazolyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic ring or the pyrazolyl moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The difluorophenyl and pyrazolyl groups may play a crucial role in binding to the target site, while the piperidinyl group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]acetamide: Similar structure but with an acetamide backbone.
N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]butanamide: Similar structure but with a butanamide backbone.
Uniqueness
N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the difluorophenyl group can enhance its metabolic stability and binding affinity to certain biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
